![molecular formula C15H23NO3 B1678068 Oxprenolol CAS No. 6452-71-7](/img/structure/B1678068.png)
Oxprenolol
Overview
Description
Oxprenolol is a non-selective beta-adrenergic antagonist with some intrinsic sympathomimetic activity . It is used for the treatment of angina pectoris, abnormal heart rhythms, and high blood pressure .
Synthesis Analysis
The synthesis of Oxprenolol involves the use of isomeric 2-pyranyl monoether derivatives of 4-hydroxysalicylaldehyde and 2,5-dihydroxyacetophenone . Oxprenolol is a chiral compound and is used as a racemate, a 1:1 mixture of ®- (+)-oxprenolol and (S)- (–)-oxprenolol .
Molecular Structure Analysis
Oxprenolol is a chiral compound, used as a racemate, i.e., a 1:1 mixture of ®- (+)-oxprenolol and (S)- (–)-oxprenolol . Analytical methods (HPLC) for the separation and quantification of ®- (+)-oxprenolol and (S)- (–)-oxprenolol in urine and in pharmaceutical formulations have been described in the literature .
Chemical Reactions Analysis
Oxprenolol can be separated and quantified in urine and pharmaceutical formulations by HPLC using a Chiralpak IC and UV detection . The overall recoveries of oxprenolol enantiomers from pharmaceutical formulations were in the range of 97.5–99.0%, with RSDs ranging from 0.6 to 0.8% .
Physical And Chemical Properties Analysis
Oxprenolol has a molecular formula of C15H23NO3 and a molecular weight of 265.35 g/mol . It is a lipophilic molecule and hence, it is able to cross the blood-brain barrier .
Scientific Research Applications
Cardiovascular Treatment
Oxprenolol is a potent noncardioselective beta-adrenoceptor blocking drug with partial agonist activity . It has proven efficacy and high tolerability in patients at risk of various cardiovascular disease syndromes . It rapidly relieves angina and attenuates the electrocardiographic evidence of myocardial ischemia . It’s a potent antihypertensive drug that not only reduces blood pressure at rest but also prevents surges associated with exercise and psychic stress .
Alleviation of Somatic Sequelae of Psychic Stress and Anxiety
Oxprenolol has substantial benefit in the alleviation of many of the somatic sequelae of psychic stress and anxiety . This makes it a valuable tool in managing patients with anxiety disorders, providing relief from the physical symptoms that often accompany these conditions .
Suppression of Cardiovascular and Metabolic Effects of Cigarette Smoking
Oxprenolol also suppresses the cardiovascular and metabolic effects of cigarette smoking . This could potentially reduce the risk of cardiovascular diseases in smokers .
Primary Prevention of Cardiovascular Complications
In the field of primary prevention, oxprenolol has attributes that could be expected to reduce the long-term cardiovascular complications of high blood pressure .
Secondary Prevention Post Myocardial Infarction
In secondary prevention, it reduces the further incidence of sudden death in patients in whom administration is started in relatively small doses within a few weeks after acute myocardial infarction .
Pharmaceutical Quality Control and Therapeutic Drug Monitoring
A stereoselective HPLC method has been developed for the simultaneous determination of oxprenolol enantiomers in urine and pharmaceutical products . The assay method proved to be suitable as a chiral quality control for oxprenolol formulations using HPLC and for therapeutic drug monitoring .
Research on Blood-Brain Barrier Penetration
Oxprenolol is a lipophilic molecule and hence, it is able to cross the blood-brain barrier . This property makes it a subject of interest in research related to drug delivery to the brain and the study of CNS-related side effects .
Mechanism of Action
Target of Action
Oxprenolol primarily targets the beta-1 adrenergic receptors . These receptors play a crucial role in the body’s sympathetic nervous system, which is responsible for the “fight or flight” response .
Mode of Action
Oxprenolol is a non-selective beta-adrenergic antagonist . It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . Like propranolol and timolol, oxprenolol binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure . It also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction .
Biochemical Pathways
By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production . Oxprenolol therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively .
Pharmacokinetics
Oxprenolol is a moderately lipophilic agent . This means that it is well absorbed, but then undergoes considerable first-pass loss . It penetrates well into most tissues, including the central nervous system . About 80% of oxprenolol is bound to protein in the blood, and when acute-phase proteins increase, as, for example, in patients with inflammatory disease, total plasma concentrations of oxprenolol also increase .
Result of Action
The therapeutic action of Oxprenolol is primarily mediated through its ability to block beta-adrenergic receptors in the heart . The beta-blocking effects of oxprenolol correlate well with the plasma concentrations .
Action Environment
Oxprenolol is a lipophilic beta blocker which passes the blood–brain barrier more easily than water-soluble beta blockers . As such, it is associated with a higher incidence of CNS-related side effects than beta blockers with more hydrophilic molecules such as atenolol, sotalol, and nadolol . The administration of the drug after food or with many other drugs has very little effect .
Safety and Hazards
Oxprenolol is a potent beta-blocker and should not be administered to asthmatics under any circumstances due to their low beta levels as a result of depletion due to other asthma medication, and because it can cause irreversible, often fatal, airway failure and inflammation . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
properties
IUPAC Name |
1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMAWMOMDPGJMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6452-73-9 (hydrochloride) | |
Record name | Oxprenolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1043835 | |
Record name | Oxprenolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxprenolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.80e-01 g/L | |
Record name | Oxprenolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like other beta-adrenergic antagonists, oxprenolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, oxprenolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure. It also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction. By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production. Oxprenolol therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively. | |
Record name | Oxprenolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Oxprenolol | |
CAS RN |
6452-71-7 | |
Record name | Oxprenolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6452-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxprenolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxprenolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxprenolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxprenolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXPRENOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519MXN9YZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Oxprenolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.